3,6-Diethyl-2-hydrazinoquinoline hydrochloride
Description
3,6-Diethyl-2-hydrazinoquinoline hydrochloride (CAS 1170298-97-1) is a hydrazine-functionalized quinoline derivative characterized by ethyl substituents at the 3- and 6-positions of the quinoline ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. With a molecular formula of C₁₃H₁₈ClN₃ and a molecular weight of 251.75 g/mol, it is typically supplied as a 99% pure industrial-grade crystalline solid .
Properties
CAS No. |
1170298-97-1 |
|---|---|
Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
(3,6-diethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-9-5-6-12-11(7-9)8-10(4-2)13(15-12)16-14;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H |
InChI Key |
IHFGXPRSKLFVDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)NN)CC.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,6-Diethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3,6-diethylquinoline with hydrazine in the presence of hydrochloric acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,6-Diethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,6-Diethyl-2-hydrazinoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic uses, such as anticancer or antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Diethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural and physicochemical differences between 3,6-Diethyl-2-hydrazinoquinoline hydrochloride and related hydrazinoquinoline derivatives:
Solubility and Stability
- Ethyl and methyl substituents increase lipophilicity, improving membrane permeability but reducing aqueous solubility. The hydrochloride salt counteracts this by enhancing polar interactions .
- Chlorinated derivatives exhibit greater stability under acidic conditions due to electron-withdrawing effects but may show reduced thermal stability .
- Methoxy groups improve solubility in alcohols and ethers, making these analogs suitable for organic-phase reactions .
Key Research Findings
- Steric Effects : Ethyl groups in 3,6-diethyl derivatives introduce steric hindrance, slowing nucleophilic attacks on the hydrazine group compared to dimethyl analogs .
- Electronic Effects : Chlorine atoms in 6-chloro derivatives increase electrophilicity, accelerating reactions with thiols and amines .
- Biological Activity: Methoxy groups in 3-Ethyl-6-methoxy analogs show 20% higher inhibition of cytochrome P450 enzymes compared to non-methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
